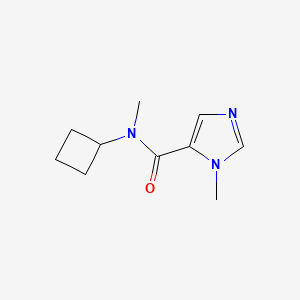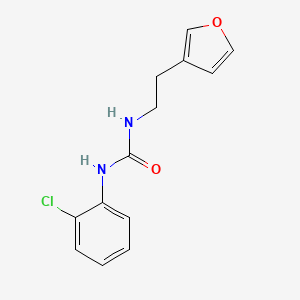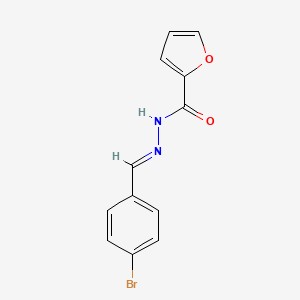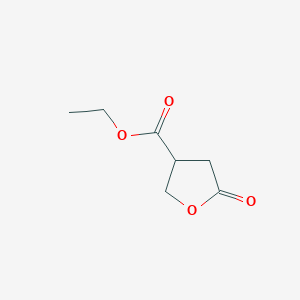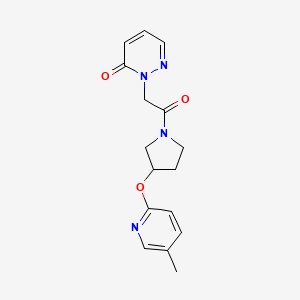
2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" is a chemical entity that appears to be a derivative of pyridazinone, a class of compounds known for their diverse biological activities. The structure suggests the presence of a pyridazinone core with a substituted pyrrolidine and a methylpyridine moiety. This compound could potentially exhibit interesting pharmacological properties, given the biological relevance of its structural components.
Synthesis Analysis
The synthesis of related pyridylpyrroles can be achieved through the condensation of 1,3-diones and 2-(aminomethyl)pyridine, as demonstrated in the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles . This method may provide insights into the synthesis of the target compound, which also contains a pyridine and pyrrolidine moiety. Additionally, the synthesis of pyridazin-3-one derivatives has been established through reactions involving acetic anhydride and active methylene compounds . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been extensively studied, with X-ray crystallography being used to determine the geometries of these compounds . The molecular geometry of the pyridazinone core can vary, influencing the biological activity of the derivatives. The structure of related compounds, such as imidazo[1,2-a]pyridines, has also been elucidated using X-ray crystallography . These analyses are crucial for understanding the three-dimensional conformation of the target compound and its potential interaction with biological targets.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions. For instance, 4-hydroxypyridazin-3(2H)-one derivatives have been identified as novel D-amino acid oxidase inhibitors, with the ability to interact with a hydrophobic subpocket of the enzyme . The target compound may also undergo similar interactions due to its pyridazinone core. Furthermore, the reactivity of pyridazinone derivatives with different substituents has been explored, leading to the formation of fused azines and other heterocyclic compounds , . These reactions could be relevant for the functionalization of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For example, the solubility, melting point, and stability of these compounds can vary significantly. The antimicrobial activity of silver complexes with pyridine derivatives has been investigated, indicating that the presence of a pyridine moiety can confer biological activity . The target compound's properties, such as solubility and reactivity, would need to be characterized to understand its potential applications.
Scientific Research Applications
Antimitotic Agents and Antitumor Activity Compounds structurally related to the query chemical have been investigated for their antimitotic and antitumor activities. For instance, derivatives of pyridine have shown antitumor activity in mice, acting as potent antimitotic agents. These studies reveal the potential of pyridine derivatives in cancer research, where modifications in their structure could lead to significant biological activities (C. Temple et al., 1992).
Synthetic Applications in Medicinal Chemistry Pyridine derivatives have been synthesized under various conditions, exhibiting diverse biological activities. These compounds are found in many natural and synthetic pharmaceutical agents, highlighting their importance in drug development. The synthesis of heterocycles containing pyridine bases emphasizes the compound's role in creating new therapeutic agents (D. Ashok et al., 2006).
Water Oxidation Catalysis Research has also explored the catalytic applications of pyridine-based ligands in water oxidation, a crucial reaction for sustainable energy production. Ru complexes with pyridine ligands demonstrate significant oxygen evolution activity, suggesting potential applications in catalysis and renewable energy technologies (R. Zong et al., 2005).
Molecular Docking and Antimicrobial Activity Newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been evaluated for their molecular docking efficiencies and antimicrobial activities. These studies contribute to the understanding of the compound's potential in antimicrobial drug development (E. M. Flefel et al., 2018).
Synthesis of Fused Azines The synthesis of novel classes of pyridazin-3-one derivatives has been explored, demonstrating the versatility of pyridine derivatives in creating complex molecular structures. These compounds have potential applications in pharmaceuticals, showcasing the compound's relevance in drug synthesis and design (H. M. Ibrahim et al., 2014).
properties
IUPAC Name |
2-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-12-4-5-14(17-9-12)23-13-6-8-19(10-13)16(22)11-20-15(21)3-2-7-18-20/h2-5,7,9,13H,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGIDCTLZLBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)


![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

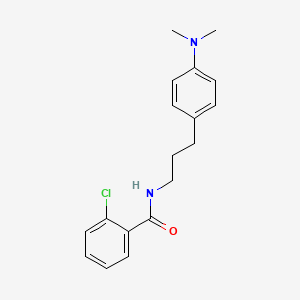
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)
